1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Ethenylation: The attachment of an ethenyl group to the phenyl ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, making it a compound of interest in medicinal chemistry and pharmacology .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene can be compared with similar compounds such as:
4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene: Similar structure but lacks the iodine atom.
1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene: Similar structure but lacks the methoxy groups.
Eigenschaften
CAS-Nummer |
890136-68-2 |
---|---|
Molekularformel |
C16H14BrIO2 |
Molekulargewicht |
445.09 g/mol |
IUPAC-Name |
1-[2-(2-bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C16H14BrIO2/c1-19-15-9-12(14(18)10-16(15)20-2)8-7-11-5-3-4-6-13(11)17/h3-10H,1-2H3 |
InChI-Schlüssel |
PPTONIDJNAQZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC2=CC=CC=C2Br)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.